molecular formula C12H15F2NO B12083532 4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline

4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline

Katalognummer: B12083532
Molekulargewicht: 227.25 g/mol
InChI-Schlüssel: FJIISUFNUWYXQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline is an organic compound characterized by the presence of a difluorocyclobutyl group attached to a methoxy group and a methylaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline typically involves the reaction of 3,3-difluorocyclobutanol with 2-methylaniline in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Reflux conditions or room temperature, depending on the specific protocol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Halogenation, nitration, or sulfonation reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3)

Major Products Formed

    Oxidation: Formation of quinones or other oxidized products

    Reduction: Formation of amine derivatives

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Wissenschaftliche Forschungsanwendungen

4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the development of novel materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline
  • 4-((3,3-Difluorocyclobutyl)methoxy)benzoic acid

Uniqueness

4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline is unique due to its specific substitution pattern and the presence of both difluorocyclobutyl and methylaniline groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H15F2NO

Molekulargewicht

227.25 g/mol

IUPAC-Name

4-[(3,3-difluorocyclobutyl)methoxy]-2-methylaniline

InChI

InChI=1S/C12H15F2NO/c1-8-4-10(2-3-11(8)15)16-7-9-5-12(13,14)6-9/h2-4,9H,5-7,15H2,1H3

InChI-Schlüssel

FJIISUFNUWYXQW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OCC2CC(C2)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.